6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

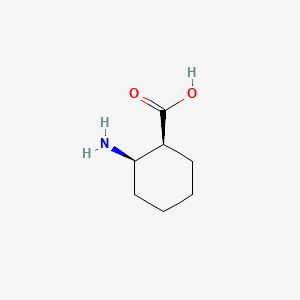

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3.

Mechanism of Action

Target of Action

The primary targets of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.

Mode of Action

This compound acts by degrading the target proteins CDK4 and CDK6 . It achieves this by recruiting a protein called Cereblon , which is part of the cellular machinery responsible for protein degradation . This leads to a decrease in the levels of CDK4 and CDK6, disrupting the cell cycle and leading to cell death.

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins normally promote cell cycle progression by phosphorylating and inactivating the retinoblastoma protein (Rb). When CDK4 and CDK6 are degraded, Rb remains active and inhibits cell cycle progression, leading to cell cycle arrest and apoptosis.

Pharmacokinetics

The dose-dependent degradation of cdk4 and cdk6 observed in jurkat cells suggests that the compound is able to penetrate cells and exert its effects

Result of Action

The result of the action of this compound is the dose-dependent degradation of CDK4 and CDK6 . This leads to cell cycle arrest and apoptosis, particularly in cancer cells. For example, maximum degradation was observed at 0.25uM in Jurkat cells .

Biochemical Analysis

Biochemical Properties

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active sites of these kinases, preventing their interaction with cyclin D, thereby halting cell cycle progression.

Cellular Effects

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6 . This inhibition disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to the suppression of E2F target genes essential for cell cycle progression. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone involves its binding to the ATP-binding pocket of CDK4 and CDK6 . This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb and subsequent cell cycle progression. The compound also induces conformational changes in the kinases, enhancing its inhibitory effects. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light or heat . In vitro studies have shown that its inhibitory effects on CDK4 and CDK6 are sustained for several hours, with maximum degradation observed at specific time points. Long-term studies indicate potential cumulative effects on cellular function, including sustained cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 and CDK6, leading to tumor growth suppression without significant toxicity . At higher doses, it may cause adverse effects such as weight loss, organ toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation, reduction, and conjugation reactions, resulting in various metabolites. These metabolic processes influence its bioavailability, half-life, and overall pharmacokinetic profile. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its biological activity.

Transport and Distribution

The transport and distribution of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its ability to cross cellular membranes and reach its target sites.

Subcellular Localization

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone exhibits specific subcellular localization patterns that affect its activity and function . It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target kinases and other biomolecules. The compound may also undergo post-translational modifications, such as phosphorylation or ubiquitination, which influence its stability and subcellular distribution. These modifications play a crucial role in regulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent functionalization of the ring with various substituents. Common synthetic routes may include:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrimidine derivatives.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Application in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name |

cyclopentyl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-15-7-8-22-18(13-15)25-19-14-20(24-16(2)23-19)26-9-11-27(12-10-26)21(28)17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDHVRDTVDEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2951428.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)

![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2951437.png)

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)

![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)

![N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951444.png)

![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)